An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and predicted physicochemical properties of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, a substituted quinolinone derivative of significant interest to researchers in medicinal chemistry and drug development. In the absence of direct experimental data for this specific molecule, this document establishes a robust theoretical framework for its characterization. By leveraging empirical data from structurally analogous compounds, we present deduced and calculated values for its core properties, predicted spectroscopic signatures, and a plausible synthetic pathway. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and application of novel quinolinone derivatives.
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic placement of functional groups on the quinolinone core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the specific, yet currently uncharacterized, derivative: 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone. Understanding its molecular architecture and properties is a critical first step in elucidating its potential therapeutic value.
Deduced Molecular Structure and Core Properties
Based on standard IUPAC nomenclature, the structure of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is deduced to consist of a 2(1H)-quinolinone core with a hydroxyl (-OH) group at the C7 position, a methyl (-CH₃) group at the C4 position, and a methyl group attached to the nitrogen atom at the N1 position.
From this deduced structure, the core physicochemical properties can be calculated:
| Property | Deduced/Calculated Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Exact Mass | 189.07898 Da |
| Monoisotopic Mass | 189.07898 Da |
Predicted Spectroscopic Profile
The structural elucidation of novel compounds relies heavily on a suite of spectroscopic techniques. The following sections detail the predicted spectroscopic data for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, based on the analysis of structurally related molecules.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the vinylic proton, and the two methyl groups. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a deuterated solvent such as DMSO-d₆.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet | 1H | -OH | The phenolic proton is typically deshielded and appears as a broad singlet. |
| ~7.6 | Doublet | 1H | H5 | Aromatic proton ortho to the carbonyl group, expected to be downfield. |
| ~6.8 | Doublet of doublets | 1H | H6 | Aromatic proton coupled to H5 and H8. |
| ~6.7 | Doublet | 1H | H8 | Aromatic proton ortho to the hydroxyl group. |
| ~6.2 | Singlet | 1H | H3 | Vinylic proton at the C3 position. |
| ~3.5 | Singlet | 3H | N-CH₃ | The N-methyl protons are typically found in this region. |
| ~2.4 | Singlet | 3H | C4-CH₃ | The C4-methyl protons are expected to be in the aromatic methyl region. |
Rationale is based on spectral data from analogous compounds such as 7-hydroxy-4-methyl-chromen-2-one and other substituted quinolinones.[1]
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 (C=O) |
| ~158 | C7 (C-OH) |
| ~145 | C4 |
| ~140 | C8a |
| ~127 | C5 |
| ~120 | C4a |
| ~115 | C3 |
| ~113 | C6 |
| ~103 | C8 |
| ~30 | N-CH₃ |
| ~18 | C4-CH₃ |
Assignments are inferred from the known spectra of substituted quinolinone and coumarin cores.[1]
Predicted Infrared (IR) Spectrum
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[2]
| Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| 3400-3200 (broad) | O-H Stretch (Phenolic) |
| 3050-3000 | C-H Stretch (Aromatic/Vinylic) |
| 2950-2850 | C-H Stretch (Aliphatic -CH₃) |
| ~1650 | C=O Stretch (Amide) |
| 1620-1450 | C=C Stretch (Aromatic) |
| ~1280 | C-O Stretch (Phenolic) |
Predicted Mass Spectrum (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is expected.
| m/z | Interpretation |
| 190.0863 | [M+H]⁺ (Calculated for C₁₁H₁₂NO₂⁺: 190.0868) |
| 188.0712 | [M-H]⁻ (Calculated for C₁₁H₁₀NO₂⁻: 188.0712) |
Proposed Synthetic and Analytical Workflows
Plausible Synthetic Pathway
A plausible synthetic route to 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone involves a multi-step process beginning with the synthesis of the 7-hydroxy-4-methyl-2(1H)-quinolinone core, followed by N-methylation. A well-established method for the formation of the quinolinone core is the Pechmann condensation or a related reaction.[3]
Experimental Protocol: Synthesis
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Synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolinone:
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To a stirred solution of 3-aminophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate.
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Slowly add a catalytic amount of a strong acid, such as sulfuric acid.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 7-hydroxy-4-methyl-2(1H)-quinolinone.[3]
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-
N-methylation of 7-Hydroxy-4-methyl-2(1H)-quinolinone:
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Suspend the synthesized 7-hydroxy-4-methyl-2(1H)-quinolinone in a polar aprotic solvent such as acetone or DMF.
-
Add a slight excess of a suitable base, such as anhydrous potassium carbonate.
-
To this suspension, add a methylating agent, for example, methyl iodide or dimethyl sulfate, dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product, 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone.[4]
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Analytical Characterization Workflow
The identity and purity of the synthesized compound must be rigorously confirmed using a combination of analytical techniques.
Experimental Protocol: Analytical Characterization
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High-Performance Liquid Chromatography (HPLC):
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Objective: To assess the purity of the synthesized compound.
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Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Stationary Phase: C18 reverse-phase column.
-
Detection: UV-Vis detector at a wavelength determined from the UV-Vis spectrum of the compound.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Technique: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis: Compare the observed m/z of the molecular ion peak with the calculated exact mass.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify characteristic functional groups.
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Correlate the observed absorption bands with known vibrational frequencies of functional groups.[5]
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Conclusion
While direct experimental data for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone remains to be reported, this technical guide provides a robust, scientifically-grounded framework for its molecular structure and physicochemical properties. The deduced and predicted data herein offer a valuable starting point for researchers aiming to synthesize, identify, and investigate the biological activities of this novel quinolinone derivative. The proposed synthetic and analytical workflows are based on established and reliable methodologies in organic chemistry, providing a clear path for the practical realization and characterization of this compound.
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